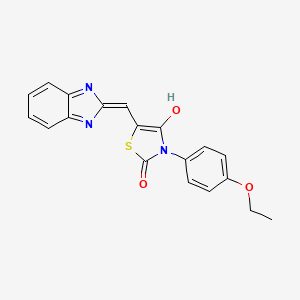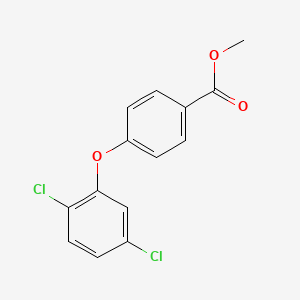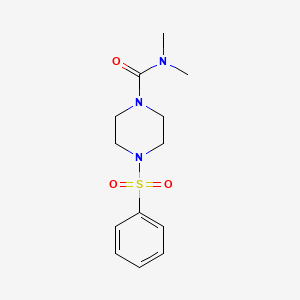![molecular formula C17H20FNO3S B12124208 {[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(4-fluorophenyl)amine](/img/structure/B12124208.png)
{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(4-fluorophenyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(4-fluorophenyl)amine is an organic compound that features a sulfonamide functional group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both electron-donating and electron-withdrawing groups in its structure makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(4-fluorophenyl)amine typically involves the following steps:
-
Formation of the Sulfonyl Chloride Intermediate
Reactants: 3-(Tert-butyl)-4-methoxybenzenesulfonyl chloride.
Conditions: The sulfonyl chloride is prepared by reacting 3-(tert-butyl)-4-methoxybenzenesulfonic acid with thionyl chloride (SOCl₂) under reflux conditions.
-
Nucleophilic Substitution Reaction
Reactants: 3-(Tert-butyl)-4-methoxybenzenesulfonyl chloride and 4-fluoroaniline.
Conditions: The sulfonyl chloride intermediate is reacted with 4-fluoroaniline in the presence of a base such as triethylamine (TEA) to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Products: Oxidation of the methoxy group can lead to the formation of a carboxylic acid derivative.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Products: Reduction of the sulfonyl group can yield the corresponding sulfinyl or sulfide derivatives.
-
Substitution
Reagents: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Products: Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Common Reagents and Conditions
Bases: Triethylamine (TEA), sodium hydroxide (NaOH).
Solvents: Dichloromethane (DCM), ethanol (EtOH), dimethyl sulfoxide (DMSO).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of catalytic processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology
Enzyme Inhibition: The sulfonamide group is known to inhibit certain enzymes, making this compound a potential candidate for drug development.
Protein Labeling: It can be used to label proteins for biochemical studies due to its reactive functional groups.
Medicine
Drug Development: The compound’s structure suggests potential as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Antimicrobial Agents: Sulfonamide derivatives are known for their antimicrobial properties, and this compound could be explored for similar applications.
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Polymer Chemistry: It may serve as a monomer or additive in the synthesis of specialty polymers.
Mechanism of Action
The mechanism by which {[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(4-fluorophenyl)amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the presence of the fluorine atom can enhance binding affinity and specificity through hydrogen bonding and van der Waals interactions.
Comparison with Similar Compounds
Similar Compounds
{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(4-chlorophenyl)amine: Similar structure but with a chlorine atom instead of fluorine, which may alter its reactivity and binding properties.
{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(4-methylphenyl)amine:
Uniqueness
The presence of the fluorine atom in {[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(4-fluorophenyl)amine makes it unique compared to its analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity. This uniqueness can be leveraged in designing compounds with specific properties for targeted applications.
Properties
Molecular Formula |
C17H20FNO3S |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-tert-butyl-N-(4-fluorophenyl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C17H20FNO3S/c1-17(2,3)15-11-14(9-10-16(15)22-4)23(20,21)19-13-7-5-12(18)6-8-13/h5-11,19H,1-4H3 |
InChI Key |
XOAOSBHYYRWKDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6-Dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12124134.png)


![(2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B12124153.png)
![Ethyl 5-(3,4-dimethoxyphenyl)-2-[(3,4-dimethoxyphenyl)methylene]-7-methyl-3-ox o-4,5-dihydro-1,3-thiazolidino[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12124161.png)
![Benzonitrile, 4-[amino(5-chloro-2-benzofuranyl)methyl]-](/img/structure/B12124162.png)


![2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B12124172.png)
![2-Benzylidene-5,6-dihydroimidazo[2,1-b]thiazol-3(2H)-one](/img/structure/B12124183.png)
![1-Propanone, 1-[1,1'-biphenyl]-4-yl-3-(dimethylamino)-](/img/structure/B12124191.png)


